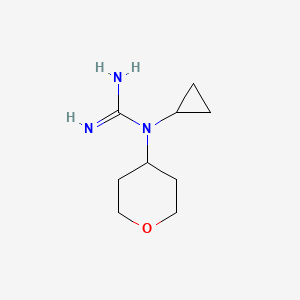
1-cyclopropyl-1-(tetrahydro-2H-pyran-4-yl)guanidine
Overview
Description
1-cyclopropyl-1-(tetrahydro-2H-pyran-4-yl)guanidine is a useful research compound. Its molecular formula is C9H17N3O and its molecular weight is 183.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Result of Action
- Increased intracellular ATP affects various cellular processes, including ion transport, protein synthesis, and cell division. Notably, another guanidine derivative, isopropoxy benzene guanidine (IBG) , has shown antibacterial activity against multidrug-resistant pathogens . Although not the same compound, it highlights the potential of guanidines.
Biological Activity
1-Cyclopropyl-1-(tetrahydro-2H-pyran-4-yl)guanidine (CAS No. 2097999-00-1) is a compound that has garnered attention for its biological activity, particularly as a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor. Its potential therapeutic applications span various neurological and psychiatric disorders, making it a subject of extensive research.
The molecular formula of this compound is , with a molecular weight of 183.25 g/mol. The compound features a guanidine structure that is modified by the addition of a cyclopropyl group and a tetrahydro-pyran moiety, contributing to its unique pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | C9H17N3O |
| Molecular Weight | 183.25 g/mol |
| CAS Number | 2097999-00-1 |
| Purity | Min. 95% |
The primary mechanism of action for this compound involves its role as an NMDA receptor antagonist. By blocking NMDA receptor activity, this compound modulates synaptic transmission and plasticity, which are critical for processes such as learning, memory, and the pathophysiology of various neurological conditions .
Neuropharmacological Effects
Research indicates that this compound exhibits significant neuropharmacological effects, particularly in models of depression, anxiety, and chronic pain. Its antagonistic action on NMDA receptors suggests potential benefits in conditions characterized by excessive glutamatergic activity .
Case Studies:
- Depression Models : In animal studies, administration of this compound resulted in decreased immobility in forced swim tests, indicating antidepressant-like effects.
- Chronic Pain : The compound has been shown to reduce pain sensitivity in neuropathic pain models, highlighting its potential as an analgesic agent.
Comparative Studies
In comparative studies with similar compounds, such as A-889425 (another NMDA antagonist), this compound demonstrated superior selectivity for NMDA receptors with fewer side effects related to other glutamate receptor subtypes .
Research Findings
Recent studies have highlighted the pharmacokinetic properties of this compound, including its oral bioavailability and metabolic stability. For instance, research showed that the compound maintains effective plasma concentrations following oral administration, which is crucial for therapeutic applications .
Table: Summary of Research Findings
| Study Focus | Findings |
|---|---|
| Antidepressant Activity | Reduced immobility in forced swim tests |
| Analgesic Properties | Decreased pain sensitivity in neuropathic models |
| Pharmacokinetics | Oral bioavailability of approximately 57.6% |
Properties
IUPAC Name |
1-cyclopropyl-1-(oxan-4-yl)guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O/c10-9(11)12(7-1-2-7)8-3-5-13-6-4-8/h7-8H,1-6H2,(H3,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWFZKWCAZLEXMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(C2CCOCC2)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















